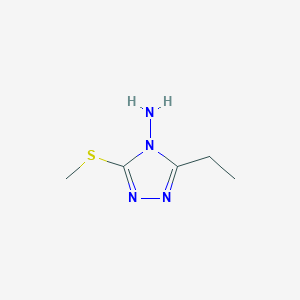
1-(3-Hydrazinylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Modification of Sympathomimetic Activity
Structural modifications of related compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, have been shown to change sympathomimetic activity, indicating the potential of 1-(3-Hydrazinylphenyl)ethanol in modifying receptor responses. This is particularly relevant in the study of β-receptors, which are divided into β-1 and β-2 types, found in various tissues including the heart, adipose tissue, and bronchioles (Lands, Ludueña, & Buzzo, 1967).
Antioxidant Properties in Olive Oil
The study of hydroxytyrosol, a phenolic compound found in olive oil, highlights the importance of phenolic antioxidants in health and nutrition. Given the structural similarities, 1-(3-Hydrazinylphenyl)ethanol could potentially exhibit antioxidant properties, contributing to the beneficial effects of dietary phenols (Tuck, Tan, & Hayball, 2000).
Alcohol-Water Separation
The ability to separate alcohols from water using ionic liquids suggests applications for 1-(3-Hydrazinylphenyl)ethanol in industrial processes, such as biofuel production and pharmaceutical manufacturing. This method showcases an energy-efficient alternative to conventional distillation (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
Catalytic Synthesis and Biocatalysis
Research on novel nanohybrid biocatalysts for the kinetic resolution of secondary alcohols, including racemic mixtures of 1-phenylethanol, demonstrates the potential for 1-(3-Hydrazinylphenyl)ethanol in enantioselective synthesis and catalysis. These processes are crucial for producing enantiomerically pure compounds for pharmaceutical applications (Galvão et al., 2018).
Renewable Chemicals and Sustainable Synthesis
The catalytic conversion of ethanol to high-value products, such as 1,3-butadiene, using MgO/SiO2 catalysts, underscores the role of ethanol and potentially related compounds in sustainable chemical synthesis. Understanding the molecular structure and catalytic sites can aid in developing efficient processes for renewable chemical production (Taifan & Baltrusaitis, 2018).
Safety and Hazards
“1-(3-Hydrazinylphenyl)ethanol” is associated with several hazard statements, including H302, H312, H315, H318, H332, H335, H351 . These statements indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, may cause respiratory irritation, and suspected of causing cancer .
Propriétés
IUPAC Name |
1-(3-hydrazinylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-6,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKMNAQTQZLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314959-55-1 |
Source


|
| Record name | 1-(3-hydrazinylphenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)



![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)
![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)




![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)